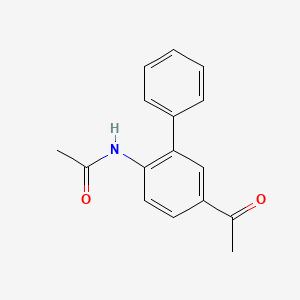

N-(5-Acetylbiphenyl-2-yl)-acetamide

Description

N-(5-Acetylbiphenyl-2-yl)-acetamide is a biphenyl-substituted acetamide derivative characterized by an acetyl group at the 5-position of the biphenyl moiety. Biphenyl acetamides are often explored for their biological activities, including antimicrobial and anti-inflammatory effects, influenced by substituent electronic and steric profiles .

Properties

IUPAC Name |

N-(4-acetyl-2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11(18)14-8-9-16(17-12(2)19)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTXDFCYSOCFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetylbiphenyl-2-yl)-acetamide typically involves the acylation of biphenyl derivatives. One common method is the Friedel-Crafts acylation, where biphenyl is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetylbiphenyl-2-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of halogen, nitro, or other substituent groups on the biphenyl rings.

Scientific Research Applications

N-(5-Acetylbiphenyl-2-yl)-acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Acetylbiphenyl-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(5-Nitrobiphenyl-2-yl)acetamide (CAS 68612-69-1)

- Structure : Biphenyl core with a nitro group at position 3.

- Molecular Formula : C₁₄H₁₂N₂O₃.

- Synthesis : Achieved a 93% yield via optimized routes, suggesting that acetyl substitution (as in the target compound) might require similar strategies but with adjusted catalysts or conditions .

N-(5-Bromopyridin-2-yl)acetamide

- Structure : Pyridine ring substituted with bromine at position 4.

- Molecular Formula : C₇H₇BrN₂O.

- Key Differences : The pyridine heterocycle introduces nitrogen, altering electronic distribution and hydrogen-bonding capacity. Bromine’s steric bulk may reduce membrane permeability compared to the planar biphenyl system .

N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide (CAS 67002-75-9)

- Structure : Benzothiazole ring with hydroxy and methyl groups.

- Molecular Formula : C₁₀H₁₀N₂O₂S.

- The hydroxy group increases polarity (XLogP = 1.6), contrasting with the acetyl group’s moderate lipophilicity .

Pharmacological Activities

Antimicrobial Activity

- Benzo[d]thiazol-sulfonyl acetamides (e.g., compounds 47–50 in ): Exhibit potent activity against gram-positive bacteria (MIC < 1 µg/mL) and fungi. The biphenyl-acetyl group in the target compound may offer broader spectrum activity due to increased hydrophobicity and membrane penetration .

- The acetyl group in the target compound might reduce toxicity while retaining efficacy .

Anti-inflammatory and Anticancer Potential

- Chalcone derivatives (): α,β-unsaturated ketones in chalcones show anti-proliferative effects. The acetyl group in the target compound could mimic this motif, though without conjugation, activity may differ .

Physicochemical Properties

| Compound | Molecular Weight | XLogP | Key Substituents | Solubility Insights |

|---|---|---|---|---|

| N-(5-Acetylbiphenyl-2-yl)-acetamide* | ~279.3 (est.) | ~3.0 | Acetyl, biphenyl | Low aqueous solubility |

| N-(5-Nitrobiphenyl-2-yl)acetamide | 256.26 | 2.8 | Nitro, biphenyl | Moderate in DMSO |

| N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide | 222.27 | 1.6 | Hydroxy, methyl, benzothiazole | Higher polarity, better solubility |

*Estimated based on structural analogs.

Biological Activity

N-(5-Acetylbiphenyl-2-yl)-acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and bone metabolism. This article synthesizes available research findings, providing insights into the compound's biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which is known to influence its interaction with biological targets. The acetyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

-

Inhibition of Butyrylcholinesterase (BChE) :

- Recent studies have highlighted the importance of BChE inhibition in treating Alzheimer's disease (AD). Compounds similar to this compound have shown promising inhibitory effects against BChE, which is crucial for regulating acetylcholine levels in the brain.

- For instance, a related compound exhibited an IC50 value of 3.94 μM for BChE inhibition, indicating strong activity and suggesting that modifications to the biphenyl structure can enhance efficacy against this target .

-

Osteoclastogenesis Inhibition :

- The compound has been investigated for its effects on bone metabolism, particularly in inhibiting osteoclast formation. Osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis.

- In vivo studies demonstrated that certain acetamide derivatives could significantly reduce osteoclastogenesis by altering mRNA expressions related to osteoclast-specific markers. This suggests that this compound may have therapeutic potential in treating osteolytic disorders .

1. Enzyme Inhibition :

- The mechanism of BChE inhibition involves binding at the active site, which alters the enzyme's conformation and reduces its activity. Molecular docking studies have indicated that compounds with similar structures bind effectively at both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE .

2. Gene Expression Modulation :

- The inhibition of osteoclastogenesis is linked to changes in gene expression profiles associated with osteoclast differentiation. The downregulation of specific markers leads to decreased formation and activity of mature osteoclasts .

Research Findings Summary

Case Studies

-

Alzheimer's Disease Model :

- In a study evaluating compounds for their ability to inhibit BChE, several derivatives were synthesized and tested. The most potent compound showed significant promise for further development as a therapeutic agent for AD.

-

Osteoporosis Model :

- In mice subjected to ovariectomy (OVX), a model for postmenopausal osteoporosis, treatment with acetamide derivatives resulted in preserved bone density and reduced markers of bone resorption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.